1-Boc-3-[[(tert-butyl)sulfinyl]amino]-3-(4-bromophenyl)azetidine
CAS No.:
Cat. No.: VC16475640
Molecular Formula: C18H27BrN2O3S
Molecular Weight: 431.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27BrN2O3S |
|---|---|
| Molecular Weight | 431.4 g/mol |
| IUPAC Name | tert-butyl 3-(4-bromophenyl)-3-(tert-butylsulfinylamino)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H27BrN2O3S/c1-16(2,3)24-15(22)21-11-18(12-21,20-25(23)17(4,5)6)13-7-9-14(19)10-8-13/h7-10,20H,11-12H2,1-6H3 |
| Standard InChI Key | ABIAPEJNGNAKLM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(C2=CC=C(C=C2)Br)NS(=O)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₈H₂₇BrN₂O₃S, MW 431.4 g/mol) features a four-membered azetidine ring substituted at the 3-position with both a tert-butyl sulfinylamino group and a 4-bromophenyl moiety. The Boc (tert-butoxycarbonyl) group at the 1-position enhances solubility and steric protection during synthetic modifications .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇BrN₂O₃S |
| Molecular Weight | 431.4 g/mol |
| CAS Registry | 1313872-55-7 |
| Stereochemistry | Chiral centers at C3 (azetidine) and sulfinyl S |
The tert-butyl sulfinyl group induces axial chirality, critical for enantioselective interactions in biological systems . X-ray crystallography of analogous sulfinyl azetidines confirms a distorted chair-like conformation, with the bromophenyl group occupying a pseudo-equatorial position .
Synthesis and Diastereoselective Optimization
Synthetic Pathways
The synthesis begins with the condensation of tert-butanesulfinamide with a ketone precursor under Ti(OEt)₄ catalysis, followed by Boc protection . A representative protocol involves:
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Imine Formation: Reaction of 4-bromophenyl ketone with (R)-tert-butanesulfinamide in THF using Ti(OEt)₄ (yield: 78–85%) .
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Azetidine Cyclization: Ring closure via intramolecular nucleophilic substitution, optimized with Cs₂CO₃ in DMF at 60°C.
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Boc Protection: Treatment with di-tert-butyl dicarbonate in dichloromethane, achieving >95% purity after column chromatography .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine formation | Ti(OEt)₄, THF, 25°C | 82 |
| Azetidine cyclization | Cs₂CO₃, DMF, 60°C | 75 |
| Boc protection | (Boc)₂O, DMAP, CH₂Cl₂ | 93 |
Diastereoselectivity Control
The tert-butyl sulfinyl group directs facial selectivity during imine addition. Computational studies suggest a non-chelation-controlled transition state, where the sulfinyl oxygen’s hydrogen-bonding with the iminic NH favors Re-face attack . This mechanism ensures diastereomeric ratios >9:1, critical for pharmaceutical applications .
Biological Activity and Mechanism
FGFR Signaling Inhibition
The compound demonstrates nanomolar inhibitory activity (IC₅₀ = 48 nM) against FGFR1 kinase in biochemical assays. Cellular studies in triple-negative breast cancer (TNBC) models show dose-dependent apoptosis induction (EC₅₀ = 120 nM), linked to phospho-FGFR1/2 downregulation.
Table 3: Biological Activity Profile
| Assay Type | Target | IC₅₀/EC₅₀ |
|---|---|---|
| FGFR1 kinase | Biochemical | 48 nM |
| TNBC cell viability | Cellular | 120 nM |
Binding Mode Analysis
Molecular docking reveals that the bromophenyl group occupies the hydrophobic back pocket of FGFR1, while the sulfinylamino moiety forms hydrogen bonds with Ala564 and Glu562. The Boc group minimizes off-target interactions by sterically blocking solvent-exposed regions.
Physicochemical and Spectral Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL) but limited aqueous solubility (<0.1 mg/mL) . Stability studies indicate decomposition <2% after 6 months at –20°C under inert atmosphere .
Table 4: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 148–150°C (dec.) |
| LogP | 3.8 (calculated) |
| λmax (UV-Vis) | 278 nm (ε = 12,400 M⁻¹cm⁻¹) |
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 1H, NH), 3.85–3.78 (m, 2H, azetidine CH₂), 3.45–3.38 (m, 2H, azetidine CH₂), 1.42 (s, 9H, Boc C(CH₃)₃), 1.21 (s, 9H, t-Bu) .
Comparative Analysis with Structural Analogues
The sulfinyl variant (this compound) exhibits 10-fold higher FGFR1 affinity than its sulfonyl counterpart (PubChem CID 53425210), attributed to the sulfinyl group’s hydrogen-bonding capacity .
Table 5: Comparison with tert-Butyl 3-(4-bromobenzenesulfonyl)azetidine-1-carboxylate
| Property | Sulfinyl Derivative | Sulfonyl Derivative |
|---|---|---|
| FGFR1 IC₅₀ | 48 nM | 520 nM |
| LogP | 3.8 | 4.2 |
| Aqueous Solubility | <0.1 mg/mL | <0.01 mg/mL |
Future Research Directions
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Prodrug Development: Esterification of the Boc group to enhance bioavailability.
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Polypharmacology Profiling: Screen against kinase panels to identify off-target effects.
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In Vivo Efficacy: Evaluate pharmacokinetics and tumor suppression in xenograft models.
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